(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl, phenyl, and naphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:
Formation of the phosphanyl-phenyl intermediate: This step involves the reaction of diphenylphosphine with a suitable phenyl halide under palladium-catalyzed conditions.
Coupling with naphthalen-1-ylmethyl group: The intermediate is then coupled with a naphthalen-1-ylmethyl halide using a base such as potassium tert-butoxide.
Introduction of the sulfinamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl and sulfinamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphines and amines.
Scientific Research Applications
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various catalytic transformations. The molecular targets include transition metal complexes, and the pathways involved are typically related to the activation and transformation of substrates in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of the naphthalen-1-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Properties
Molecular Formula |
C34H34NOPS |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(30-24-15-17-26-16-11-12-22-29(26)30)31-23-13-14-25-32(31)37(27-18-7-5-8-19-27)28-20-9-6-10-21-28/h5-25,33H,1-4H3/t33-,38?/m0/s1 |
InChI Key |
ZAOBJUBMZVUTAS-VGPLUOEVSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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